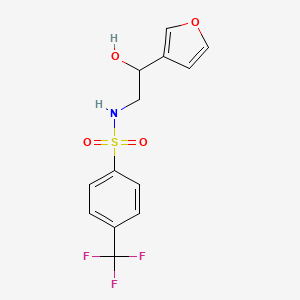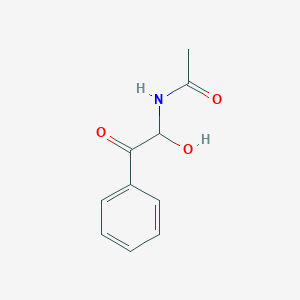![molecular formula C21H23N5O B2668003 1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one CAS No. 2380078-97-5](/img/structure/B2668003.png)
1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinyl group linked to a piperazine moiety, which is further connected to a dihydropyridinone structure. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridazinyl group: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under controlled conditions.
Synthesis of the piperazine moiety: Piperazine derivatives are often synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling reactions: The pyridazinyl and piperazine groups are coupled using suitable linkers and catalysts to form the intermediate compound.
Formation of the dihydropyridinone structure: This involves cyclization reactions using appropriate reagents and conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit proinflammatory cytokine production by interacting with glial cells, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(4-Methyl-6-phenylpyridazin-3-yl)piperazin-1-yl)pyrimidine: Known for its anti-inflammatory properties.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Exhibits antibacterial activity and used in medicinal chemistry.
1-(2-Pyrimidyl)piperazine: Utilized in peptide derivatization and synthesis of complex molecules.
Uniqueness
1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
1-methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-24-10-9-17(15-21(24)27)16-25-11-13-26(14-12-25)20-8-7-19(22-23-20)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFLNTMKFDIFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2667921.png)

![3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2667925.png)


![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2667930.png)



![1-(7-Ethoxy-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2667939.png)
![3-chloro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine](/img/structure/B2667940.png)



